molecular formula C12H17NO5S B11828693 (2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

Cat. No.: B11828693
M. Wt: 287.33 g/mol
InChI Key: VWKLROWEPKWULQ-IKQSSVLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol is a complex organic compound with a unique structure that includes an aminophenoxy group, a hydroxymethyl group, and a sulfanyloxane ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the aminophenoxy group can yield an amine derivative .

Scientific Research Applications

(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with enzymes and receptors, while the hydroxymethyl and sulfanyloxane groups can modulate the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9-,10+,11+,12?/m1/s1

InChI Key

VWKLROWEPKWULQ-IKQSSVLVSA-N

Isomeric SMILES

C1=CC(=CC=C1N)OC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S

Origin of Product

United States

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